(9H-Fluoren-9-yl)methyl 2-bromophenethylcarbamate
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Overview
Description
(9H-Fluoren-9-yl)methyl 2-bromophenethylcarbamate is a chemical compound with the molecular formula C23H20BrNO2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a bromophenethylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl 2-bromophenethylcarbamate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with 2-bromophenethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl 2-bromophenethylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate group, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being typical reagents.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: Hydrolysis yields the corresponding amine and alcohol.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl 2-bromophenethylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl 2-bromophenethylcarbamate involves its interaction with molecular targets through its functional groups. The bromophenethylcarbamate moiety can interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-9-yl)methyl chloroformate: A related compound used in similar synthetic applications.
(9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate:
Fluorenyl-hydrazonothiazole derivatives: Compounds with similar structural motifs but different functional groups and biological activities.
Uniqueness
(9H-Fluoren-9-yl)methyl 2-bromophenethylcarbamate is unique due to its specific combination of the fluorene backbone and the bromophenethylcarbamate group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H20BrNO2 |
---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-(2-bromophenyl)ethyl]carbamate |
InChI |
InChI=1S/C23H20BrNO2/c24-22-12-6-1-7-16(22)13-14-25-23(26)27-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21H,13-15H2,(H,25,26) |
InChI Key |
CUJJCQWXAKHZSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br |
Origin of Product |
United States |
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